molecular formula C11H9F3N2O2S B3324680 1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine CAS No. 1934285-35-4

1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine

Cat. No. B3324680
CAS RN: 1934285-35-4
M. Wt: 290.26
InChI Key: CHYLYAOGKRDMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential to target multiple signaling pathways involved in cancer progression. TPCA-1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of immune and inflammatory responses, as well as cell survival and proliferation.

Mechanism of Action

TPCA-1 inhibits the NF-κB pathway by targeting the kinase activity of the inhibitor of κB (IκB) kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκB proteins. This leads to the inhibition of NF-κB activation and subsequent downstream signaling pathways involved in cancer progression.
Biochemical and Physiological Effects:
TPCA-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. TPCA-1 also has anti-inflammatory effects, and has been shown to reduce the production of pro-inflammatory cytokines in various cell types.

Advantages and Limitations for Lab Experiments

One major advantage of TPCA-1 is its high potency and specificity for the IKK complex, which makes it a valuable tool for studying the NF-κB pathway in cancer cells. However, TPCA-1 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, TPCA-1 has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several potential future directions for research on TPCA-1. One area of interest is the development of more soluble analogs of TPCA-1 that can be used in a wider range of experimental settings. Another area of interest is the investigation of TPCA-1 in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of TPCA-1 in human clinical trials.

Scientific Research Applications

TPCA-1 has been extensively studied for its potential as an anti-cancer agent. Several studies have shown that TPCA-1 inhibits the growth and survival of various cancer cell lines, including breast, lung, and pancreatic cancer cells. TPCA-1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]sulfonylpyrrol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2S/c12-11(13,14)8-1-3-10(4-2-8)19(17,18)16-6-5-9(15)7-16/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYLYAOGKRDMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)N2C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine
Reactant of Route 2
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine
Reactant of Route 3
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine
Reactant of Route 4
Reactant of Route 4
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine
Reactant of Route 5
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine
Reactant of Route 6
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.